molecular formula C16H17ClN2O3S2 B11136995 N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine

N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine

Cat. No.: B11136995
M. Wt: 384.9 g/mol
InChI Key: AHZAAIBOVDQXMA-ZDUSSCGKSA-N
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Description

2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final steps involve the attachment of the butanoic acid moiety and the acetylation of the amine group. Common reagents used in these reactions include thiourea, bromine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific methods may vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the chlorophenyl or thiazole rings .

Scientific Research Applications

2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorophenyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiazole ring and the butanoic acid moiety allows for diverse chemical reactivity and biological interactions .

Properties

Molecular Formula

C16H17ClN2O3S2

Molecular Weight

384.9 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C16H17ClN2O3S2/c1-23-7-6-13(16(21)22)19-14(20)8-10-9-24-15(18-10)11-4-2-3-5-12(11)17/h2-5,9,13H,6-8H2,1H3,(H,19,20)(H,21,22)/t13-/m0/s1

InChI Key

AHZAAIBOVDQXMA-ZDUSSCGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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